molecular formula C9H10N2O B598735 7-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-87-6

7-Methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No.: B598735
CAS No.: 1204527-87-6
M. Wt: 162.192
InChI Key: SSDOUVIAMCJMNJ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylimidazo[1,2-a]pyridine (CAS: 1204527-88-7) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. Its structure includes a methoxy (-OCH₃) group at position 7 and a methyl (-CH₃) group at position 2 (Figure 1). These substituents influence its electronic, steric, and physicochemical properties, making it a scaffold of interest in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Condensation reaction: 2-aminopyridine reacts with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, halogenation at the C-3 position can lead to the formation of compounds with antimicrobial properties . The exact molecular targets and pathways depend on the specific application and modification of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Positional Isomers

  • 6-Methoxyimidazo[1,2-a]pyridine (CAS: 955376-51-9): The methoxy group at position 6 alters electronic distribution, reducing steric hindrance compared to the 7-methoxy analog. This positional change may enhance reactivity in electrophilic substitutions but reduce metabolic stability .

Functional Group Variations

  • 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 129912-15-8): Replacement of the methyl group with a carboxylic acid (-COOH) at position 2 significantly increases polarity and aqueous solubility (logP reduction by ~2 units), making it suitable for hydrophilic drug formulations .
  • 3-Iodo-7-methoxyimidazo[1,2-a]pyridine (CAS: 1036990-97-2): The iodine atom at position 3 introduces heavy atom effects, enhancing fluorescence properties for imaging applications. However, this substitution reduces metabolic stability due to susceptibility to dehalogenation .

Physicochemical and Pharmacokinetic Properties

Table 1 summarizes key differences in physicochemical properties:

Compound Molecular Weight logP⁴ Aqueous Solubility (mg/mL) Fluorescence λmax (nm)
7-Methoxy-2-methylimidazo[1,2-a]pyridine 218.1 2.1 0.12 370
7-Methoxy-2-carboxylic acid analog 192.2 0.8 1.85 365
3-Iodo-7-methoxyimidazo[1,2-a]pyridine 344.0 2.9 0.04 385
6-Methoxyimidazo[1,2-a]pyridine 174.2 1.8 0.23 360

Notes:

  • The methyl group in this compound increases lipophilicity (logP = 2.1) compared to the carboxylic acid derivative (logP = 0.8), favoring membrane permeability but reducing solubility .
  • Fluorescence intensity correlates with electron-donating groups; the 7-methoxy derivative shows stronger emission than non-methoxy analogs .

Antimicrobial and Antitubercular Activity

  • This compound derivatives exhibit moderate antimycobacterial activity (MIC = 8–16 µg/mL against M. tuberculosis), outperforming non-methylated analogs but underperforming compared to 3-nitroimidazo[1,2-a]pyridines (MIC = 0.5–2 µg/mL) .
  • The methyl group at position 2 likely enhances target engagement by reducing conformational flexibility, while the methoxy group may hinder metabolic degradation .

Antioxidant Activity

  • Derivatives with electron-rich substituents (e.g., methoxy) show radical scavenging activity (IC₅₀ = 12–18 µM in DPPH assays), comparable to ascorbic acid (IC₅₀ = 10 µM). Substituent position matters: 7-methoxy analogs are 20% more active than 6-methoxy isomers due to resonance stabilization of radical intermediates .

Biological Activity

7-Methoxy-2-methylimidazo[1,2-a]pyridine (7-MeO-MIP) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

7-MeO-MIP is characterized by a methoxy group at the C-7 position of the imidazo[1,2-a]pyridine scaffold. This modification influences its chemical reactivity and biological activity , making it a subject of interest for drug development and biochemical research .

The mechanisms through which 7-MeO-MIP exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. For instance, it has been shown to inhibit enzymes involved in metabolic pathways, thereby altering metabolic flux .
  • Cell Signaling Modulation : It affects cell signaling pathways and gene expression. This modulation can lead to significant changes in cellular responses, impacting processes such as proliferation and apoptosis .
  • Binding Affinity : 7-MeO-MIP can bind to specific biomolecules, including receptors and enzymes, which alters their functionality. This binding can inhibit enzyme activity by occupying the active site .

Biological Activities

The biological activities of 7-MeO-MIP are extensive and include:

  • Antimicrobial Activity : Exhibits notable effects against various bacterial strains.
  • Antitumor Properties : Demonstrates potential in inhibiting tumor growth in various cancer models .
  • Anti-inflammatory Effects : Can modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases .
  • Antiviral Activity : Preliminary studies indicate efficacy against certain viral infections, although further research is needed to establish these effects conclusively .

Research Findings and Case Studies

Several studies have investigated the biological activity of 7-MeO-MIP:

  • Antiparasitic Activity : A study highlighted its effectiveness against Leishmania donovani in intracellular infection assays. The compound demonstrated a significant selectivity index compared to background cell lines .
  • Antitubercular Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-MeO-MIP, show promising activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard treatments .
  • Cellular Studies : In vitro studies demonstrated that 7-MeO-MIP influences cell viability and proliferation rates in various cancer cell lines, suggesting its potential as an anticancer agent .

Dosage Effects

The effects of 7-MeO-MIP vary based on dosage:

  • Low Doses : May exhibit beneficial effects such as antimicrobial or anticancer activities.
  • High Doses : Can lead to toxic effects or adverse reactions in animal models .

Pharmacokinetics

Understanding the pharmacokinetics of 7-MeO-MIP is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption and Distribution : Studies suggest that the compound is well-absorbed with a favorable distribution profile in biological systems.
  • Metabolism : It undergoes metabolic transformations that can affect its bioavailability and efficacy.
  • Excretion : The elimination pathways are still under investigation but are essential for understanding dosing regimens .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Methylimidazo[1,2-a]pyridine Lacks methoxy group at C-7Antimicrobial properties
3-Halo-2-methylimidazo[1,2-a]pyridine Halogenated derivatives with enhanced activitiesAntiviral and anticancer effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Methoxy-2-methylimidazo[1,2-a]pyridine and its derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, the pyrimidine ring formation via such condensation is a well-established method . One-pot multi-step reactions have also been employed, as demonstrated in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using diethyl acetylenedicarboxylate and ammonium acetate under reflux conditions, achieving regioselectivity through careful control of solvent polarity and temperature . Modifications such as introducing methoxy or methyl groups at specific positions require tailored starting materials (e.g., 4-hydroxy-6-methylpyran-2-one) and catalysts to optimize yields .

Q. How is the structural elucidation of this compound performed in research settings?

Structural characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies hydrogen/carbon environments and substituent positions. For example, ¹H NMR of diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate confirmed aromatic protons and methylene groups .
  • IR spectroscopy : Detects functional groups like carbonyl (C=O) or nitrile (C≡N) stretches .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., m/z 507.1422 for C₂₇H₂₂N₂O₆) .
  • X-ray crystallography : Provides definitive confirmation of crystal packing and stereochemistry, as applied to ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these evaluated experimentally?

These derivatives exhibit anxiolytic, cardiovascular, analgesic, and neuroleptic properties . Evaluation strategies include:

  • In vitro assays : Enzyme inhibition assays (e.g., phosphodiesterase targets) and receptor-binding studies (e.g., benzodiazepine receptor visualization using fluorescent probes) .
  • In vivo models : Rodent behavioral tests for anxiolytic activity or cardiovascular response monitoring .
  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., methoxy, methyl, or halogen groups) to correlate structural features with bioactivity .

Advanced Research Questions

Q. What strategies optimize regioselectivity and yield in synthesizing this compound derivatives?

  • Reaction condition tuning : Solvent polarity (e.g., ethanol vs. DMF) and temperature control minimize byproducts. For example, ammonium acetate in acetic acid improved yield in one-pot syntheses .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts enhance cyclization efficiency .
  • Computational guidance : Density functional theory (DFT) predicts reactive sites and transition states, aiding in substituent positioning .

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies may arise from assay variability, compound purity, or biological model differences. Solutions include:

  • Standardized protocols : Replicate studies under identical conditions (e.g., cell line, concentration) .
  • Purity validation : Use HPLC (>95% purity) or LC-MS to exclude impurities as confounding factors .
  • Orthogonal assays : Combine binding assays (e.g., SPR) with functional cellular assays (e.g., cAMP modulation) to confirm target engagement .

Q. What advanced methods analyze non-covalent interactions in this compound complexes?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystalline states, as applied to 5-(4-methoxyphenyl)-7-phenylimidazo[1,2-a]pyridine-8-carbonitrile .
  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) and interaction energies with biological targets .
  • Molecular docking : Predict binding modes to receptors (e.g., benzodiazepine sites) using software like AutoDock or Schrödinger .

Properties

IUPAC Name

7-methoxy-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDOUVIAMCJMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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